4-Bromo-2-chlorophenyl butan-2-yl ethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-chlorophenyl butan-2-yl ethyl phosphate is a chemical compound with the molecular formula C₁₂H₁₇BrClO₄P and a molecular weight of 371.59 g/mol . This compound is known for its unique structure, which includes both bromine and chlorine atoms attached to a phenyl ring, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 4-Bromo-2-chlorophenyl butan-2-yl ethyl phosphate involves several steps. One common synthetic route includes the reaction of 4-bromo-2-chlorophenol with butan-2-yl ethyl phosphate under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
4-Bromo-2-chlorophenyl butan-2-yl ethyl phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents and conditions used in these reactions include solvents like ethanol or acetone, and catalysts such as palladium on carbon.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-chlorophenyl butan-2-yl ethyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-chlorophenyl butan-2-yl ethyl phosphate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-2-chlorophenyl butan-2-yl ethyl phosphate can be compared with other similar compounds, such as:
- 4-Bromo-2-chlorophenyl butan-2-yl methyl phosphate
- 4-Bromo-2-chlorophenyl butan-2-yl propyl phosphate These compounds share similar structures but differ in the alkyl group attached to the phosphate moiety. The uniqueness of this compound lies in its specific combination of bromine, chlorine, and ethyl groups, which may confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
89997-21-7 |
---|---|
Molekularformel |
C12H17BrClO4P |
Molekulargewicht |
371.59 g/mol |
IUPAC-Name |
(4-bromo-2-chlorophenyl) butan-2-yl ethyl phosphate |
InChI |
InChI=1S/C12H17BrClO4P/c1-4-9(3)17-19(15,16-5-2)18-12-7-6-10(13)8-11(12)14/h6-9H,4-5H2,1-3H3 |
InChI-Schlüssel |
ISEJGEBPXZNAST-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OP(=O)(OCC)OC1=C(C=C(C=C1)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.